molecular formula C19H14INO B2443873 (2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one CAS No. 339014-57-2

(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one

Cat. No.: B2443873
CAS No.: 339014-57-2
M. Wt: 399.231
InChI Key: WLEHQBKIAFFFLC-VAWYXSNFSA-N
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Description

(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This particular compound features a naphthalene ring and an iodophenyl group, making it a molecule of interest in various fields of research due to its unique structural properties.

Preparation Methods

The synthesis of (2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the enone backbone: This can be achieved through a Claisen-Schmidt condensation reaction between naphthaldehyde and acetophenone derivatives.

    Introduction of the iodophenyl group: This step often involves the iodination of aniline followed by its coupling with the enone backbone through a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols, leading to the formation of azides or thioethers.

Scientific Research Applications

(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

When compared to similar compounds, (2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one stands out due to the presence of both the naphthalene ring and the iodophenyl group. Similar compounds include:

    (2E)-3-[(4-bromophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one: This compound has a bromophenyl group instead of an iodophenyl group.

    (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one: This compound features a chlorophenyl group.

    (2E)-3-[(4-fluorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one: This compound has a fluorophenyl group.

The unique combination of the naphthalene ring and the iodophenyl group in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(4-iodoanilino)-1-naphthalen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INO/c20-17-7-9-18(10-8-17)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-13,21H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEHQBKIAFFFLC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CNC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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